Cas no 2094312-18-0 (N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide)

N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide is a specialized organic compound featuring a bromophenyl and cyano-substituted methyl group attached to a 2,6-dimethylpyridine-3-carboxamide scaffold. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both bromine and cyano functional groups enhances its utility as an intermediate in cross-coupling reactions and nucleophilic substitutions. The 2,6-dimethylpyridine moiety contributes to steric and electronic modulation, improving selectivity in synthetic pathways. Its well-defined molecular architecture makes it valuable for developing bioactive molecules, particularly in targeted drug discovery and material science applications. The compound’s stability and synthetic versatility underscore its significance in advanced chemical synthesis.
N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide structure
2094312-18-0 structure
Product name:N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide
CAS No:2094312-18-0
MF:C16H14BrN3O
MW:344.205862522125
CID:6518227
PubChem ID:122157778

N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(3-bromophenyl)-cyanomethyl]-2,6-dimethylpyridine-3-carboxamide
    • Z1562485387
    • AKOS033429588
    • 2094312-18-0
    • N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide
    • EN300-26686517
    • Inchi: 1S/C16H14BrN3O/c1-10-6-7-14(11(2)19-10)16(21)20-15(9-18)12-4-3-5-13(17)8-12/h3-8,15H,1-2H3,(H,20,21)
    • InChI Key: ALIXNYPMBYHINL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C#N)NC(C1=CC=C(C)N=C1C)=O

Computed Properties

  • Exact Mass: 343.03202g/mol
  • Monoisotopic Mass: 343.03202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.8Ų

N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686517-0.05g
N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide
2094312-18-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide

Introduction to N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide (CAS No. 2094312-18-0)

N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the CAS number 2094312-18-0, represents a unique blend of structural features that make it a promising candidate for various biological and chemical applications. The molecular structure of this compound incorporates several key functional groups, including a 3-bromophenyl moiety, a cyano group, and a methyl group attached to a pyridine core. These elements contribute to its distinct chemical properties and potential biological activities.

The pyridine ring in N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide is a crucial component that influences its interactions with biological targets. Pyridine derivatives are well-known for their role in pharmaceuticals due to their ability to mimic natural biomolecules and interact with enzymes and receptors. The presence of the 2,6-dimethyl substituents further enhances the stability and reactivity of the molecule, making it more suitable for various synthetic pathways.

The 3-bromophenyl group adds another layer of complexity to the compound's structure. Bromine atoms are often used in medicinal chemistry due to their ability to participate in various chemical reactions, including cross-coupling reactions, which are essential for constructing more complex molecules. This feature makes N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide a valuable intermediate in the synthesis of more intricate pharmacological agents.

The cyano group is another critical feature of this compound. Cyano groups can serve as electron-withdrawing moieties, which can influence the electronic properties of the molecule. This characteristic is particularly useful in designing molecules that require specific interactions with biological targets, such as enzymes or receptors. The cyano group can also participate in hydrogen bonding interactions, further enhancing the compound's potential for biological activity.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological pathways. N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide has shown promise in this area due to its structural similarities to known bioactive molecules. Studies have indicated that pyridine derivatives can interact with various neurotransmitter receptors and enzymes, making them potential candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The compound's potential applications extend beyond neurological research. Its unique structural features make it a versatile building block for synthesizing more complex molecules with diverse biological activities. For instance, researchers have explored its use in developing novel anticancer agents. The combination of the 3-bromophenyl, cyano, and methyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic targets.

Recent advancements in computational chemistry have also highlighted the importance of N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide in drug discovery. Molecular modeling studies have shown that this compound can effectively bind to various protein targets, suggesting its potential as a lead compound for developing new drugs. These studies have been instrumental in identifying key structural features that contribute to its binding affinity and selectivity.

The synthesis of N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyridine core, followed by functionalization with the appropriate substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the bromophenyl and cyano groups efficiently.

In conclusion, N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide (CAS No. 2094312-18-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, highlighting its importance in advancing drug discovery efforts.

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